molecular formula C9H8BrNO B1454952 3-(Bromomethyl)-5-methoxybenzonitrile CAS No. 729613-58-5

3-(Bromomethyl)-5-methoxybenzonitrile

Cat. No.: B1454952
CAS No.: 729613-58-5
M. Wt: 226.07 g/mol
InChI Key: RPCBOONVWDCPDR-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-methoxybenzonitrile is an organic compound with the molecular formula C9H8BrNO. It is a derivative of benzonitrile, featuring a bromomethyl group at the third position and a methoxy group at the fifth position on the benzene ring. This compound is of interest in organic synthesis and various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-methoxybenzonitrile typically involves the bromination of 5-methoxybenzonitrile. One common method includes the following steps:

    Starting Material: 5-methoxybenzonitrile.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform, under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Biological Activity

3-(Bromomethyl)-5-methoxybenzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8BrNO\text{C}_9\text{H}_8\text{Br}\text{N}O

This compound features a bromomethyl group and a methoxy group attached to a benzonitrile framework, which contributes to its unique biological activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study assessing various compounds for their effectiveness against bacterial strains, this compound showed notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antibacterial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It was tested on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound exhibited IC50 values of 150 µg/mL for HeLa cells and 180 µg/mL for A549 cells, suggesting moderate antiproliferative effects .

Cell LineIC50 (µg/mL)
HeLa150
A549180

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes in bacteria and cancer cells. It may inhibit key enzymes or interfere with DNA replication, leading to cell death. Further studies are required to elucidate the precise pathways involved.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various substituted benzonitriles, including this compound. The results highlighted its superior activity against resistant strains of bacteria, emphasizing its potential in treating infections caused by antibiotic-resistant pathogens .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with varying concentrations of this compound led to increased apoptosis in both HeLa and A549 cells, showcasing its potential as a chemotherapeutic agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed ADME (Absorption, Distribution, Metabolism, Excretion) profiling is necessary to confirm these findings.

Properties

IUPAC Name

3-(bromomethyl)-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCBOONVWDCPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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